molecular formula C18H15N3O4 B4455032 METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE

METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE

Cat. No.: B4455032
M. Wt: 337.3 g/mol
InChI Key: JPYLFUGCWWPPLF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone moiety linked to a benzoate ester, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazinone, followed by the introduction of a benzoate ester group through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar phthalazinone structures but different substituents.

    Benzoate esters: Compounds featuring benzoate ester groups with varying functional groups.

Uniqueness

Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate is unique due to its specific combination of a phthalazinone moiety and a benzoate ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-[(4-carbamoyl-1-oxophthalazin-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-25-18(24)12-8-6-11(7-9-12)10-21-17(23)14-5-3-2-4-13(14)15(20-21)16(19)22/h2-9H,10H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYLFUGCWWPPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE
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METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE
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METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE
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METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE
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METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE
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METHYL 4-[(4-CARBAMOYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)METHYL]BENZOATE

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